S-acetyl-PEG3-acid
Overview
Description
S-acetyl-PEG3-acid: is a polyethylene glycol (PEG)-based compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). It contains a sulfur acetyl group and a terminal carboxylic acid group, which can be deprotected to produce a thiol moiety. This compound is known for its hydrophilic properties, which increase the water solubility of the molecules it is attached to .
Mechanism of Action
Target of Action
S-acetyl-PEG3-acid is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
This compound contains a sulfur acetyl group and a terminal carboxylic acid . The sulfur acetyl group can be deprotected to produce a thiol moiety . The terminal carboxylic acid can react with primary amines in the presence of EDC or HATU to produce amide bonds . This allows the this compound to link the E3 ubiquitin ligase ligand and the target protein ligand, forming a PROTAC .
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on the target protein of the PROTAC it is part of. The general mechanism involves the ubiquitin-proteasome system . The PROTAC, once formed, recruits an E3 ubiquitin ligase to the target protein. The E3 ligase then tags the target protein with ubiquitin molecules, marking it for degradation by the proteasome .
Pharmacokinetics
The hydrophilic polyethylene glycol (peg) linker increases the water solubility of the compound in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of the action of this compound, as part of a PROTAC, is the degradation of the target protein . This can have various effects at the molecular and cellular level, depending on the function of the target protein.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-acetyl-PEG3-acid typically involves the reaction of polyethylene glycol with acetyl chloride in the presence of a base to form the acetylated product. The reaction conditions often include a solvent such as dichloromethane (DCM) and a base like triethylamine (TEA). The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality. The product is purified using techniques such as column chromatography and recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: S-acetyl-PEG3-acid undergoes several types of chemical reactions, including:
Deprotection: The sulfur acetyl group can be deprotected to produce a thiol moiety.
Amide Bond Formation: The terminal carboxylic acid can react with primary amines in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form amide bonds
Common Reagents and Conditions:
Deprotection: Thiol moiety is produced using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Amide Bond Formation: Coupling reagents such as EDC or HATU are used in the presence of a base like N-methylmorpholine (NMM) in solvents like dimethylformamide (DMF) or dichloromethane (DCM)
Major Products: The major products formed from these reactions include thiol-terminated PEG derivatives and amide-linked conjugates, which are used in various applications such as drug delivery and bioconjugation .
Scientific Research Applications
Chemistry: S-acetyl-PEG3-acid is used as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins within cells. This application is crucial in the development of targeted therapies for various diseases .
Biology: In biological research, this compound is used to modify proteins and peptides to enhance their solubility and stability. This modification is essential for studying protein-protein interactions and enzyme kinetics .
Medicine: In the medical field, this compound is used in the development of drug delivery systems. Its hydrophilic properties help improve the bioavailability and efficacy of therapeutic agents .
Industry: Industrially, this compound is used in the production of bioconjugates and polymeric materials. Its ability to form stable amide bonds makes it valuable in the synthesis of various functional materials .
Comparison with Similar Compounds
- S-acetyl-PEG2-acid
- S-acetyl-PEG4-acid
- S-acetyl-PEG6-acid
Comparison: S-acetyl-PEG3-acid is unique due to its specific chain length, which provides an optimal balance between hydrophilicity and flexibility. Compared to shorter PEG linkers like S-acetyl-PEG2-acid, this compound offers better solubility and reduced steric hindrance. On the other hand, longer PEG linkers like S-acetyl-PEG6-acid may provide greater flexibility but can also introduce more steric hindrance and reduce the efficiency of conjugation reactions .
Properties
IUPAC Name |
3-[2-[2-(2-acetylsulfanylethoxy)ethoxy]ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O6S/c1-10(12)18-9-8-17-7-6-16-5-4-15-3-2-11(13)14/h2-9H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNQYRKIZPTUQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201235678 | |
Record name | 4,7,10-Trioxa-13-thiapentadecanoic acid, 14-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201235678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1421933-33-6 | |
Record name | 4,7,10-Trioxa-13-thiapentadecanoic acid, 14-oxo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1421933-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,7,10-Trioxa-13-thiapentadecanoic acid, 14-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201235678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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